3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
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Overview
Description
3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of various substituents on the ring system can significantly influence the chemical and biological properties of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the condensation of appropriate hydrazones with α-bromo ketones. This reaction is often catalyzed by visible light, which enables an efficient tandem reaction to form the desired pyrazole ring . Another common method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly kinase inhibitors.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in the context of kinase inhibition, the pyrazolo portion of the compound acts as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with aromatic amino acids in the active site of the kinase . This dual interaction enhances the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: This compound shares the same core structure but lacks the ethyl and methyl substituents.
2H-Pyrazolo[3,4-b]pyridine: This isomer differs in the position of the nitrogen atoms within the ring system.
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: This compound has a phenyl substituent instead of an ethyl group.
Uniqueness
3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups enhances its lipophilicity and potentially its ability to cross biological membranes .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-ethyl-1-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c1-3-9-8-4-7(6-14)5-11-10(8)13(2)12-9/h4-6H,3H2,1-2H3 |
InChI Key |
DVBRLCNVJSGRCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C=C(C=N2)C=O)C |
Origin of Product |
United States |
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